2,2'-Pyridylisatogen tosylate 2,2'-Pyridylisatogen tosylate Purinergic P2Y receptor ligand. Displays irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems (chick brain recombinant P2Y1 receptor and sympathetic/purinergic nerve stimulation).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004394
InChI: InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
Molecular Formula: C20H16N2O5S
Molecular Weight: 396.4 g/mol

2,2'-Pyridylisatogen tosylate

CAS No.:

Cat. No.: VC0004394

Molecular Formula: C20H16N2O5S

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Pyridylisatogen tosylate -

Molecular Formula C20H16N2O5S
Molecular Weight 396.4 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one
Standard InChI InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
Standard InChI Key MMPTYEXNPWSTOR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3

Chemical Identity and Structural Characteristics

Molecular Composition

PIT is a salt composed of 2,2′-pyridylisatogen (a heterocyclic organic compound) and p-toluenesulfonic acid. Its molecular formula is C₂₀H₁₆N₂O₅S, with a molecular weight of 396.4 g/mol . The compound’s structure features a pyridinyl-indole oxide core linked to a tosylate counterion (Table 1).

Table 1: Chemical Properties of 2,2′-Pyridylisatogen Tosylate

PropertyValueSource
Molecular FormulaC₂₀H₁₆N₂O₅S
Molecular Weight396.4 g/mol
CAS Number56583-49-4
IUPAC Name4-methylbenzenesulfonic acid; 1-oxido-2-pyridin-2-ylindol-1-ium-3-one

Structural Analogs and Synthetic Modifications

A simplified analog, N-pyridin-2-yl-phthalimide (MRS3461), was synthesized by replacing PIT’s nitroxyl group with a carbonyl moiety. Unlike PIT, MRS3461 showed no antagonistic activity at P2Y₁ receptors (Fig. 1A–B) . This highlights the necessity of the nitroxyl group for receptor interaction, likely due to its role in stabilizing allosteric binding.

Pharmacological Profile

P2Y₁ Receptor Antagonism

PIT selectively inhibits human P2Y₁ receptors in a non-competitive, concentration-dependent manner. In 1321N1 astrocytoma cells expressing recombinant P2Y₁ receptors, PIT reduced the maximal effect of the agonist 2-methylthio-ADP (2-MeSADP) with an IC₅₀ of 0.14 μM (Fig. 2A) . In contrast, the competitive antagonist MRS2179 caused a rightward shift in the agonist’s concentration-response curve without affecting efficacy (Fig. 2B) .

Key Findings:

  • PIT blocked endogenous agonists (ADP, ATP) with similar potency .

  • At 10 μM, PIT abolished P2Y₁-mediated inositol phosphate accumulation .

  • No agonist activity was observed at P2Y₁ receptors .

Selectivity Across P2Y Receptor Subtypes

PIT (10 μM) showed no significant activity at P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, or P2Y₁₂ receptors, confirming its selectivity for P2Y₁ . This contrasts with broader-spectrum P2Y antagonists like suramin, which interact with multiple subtypes.

Mechanism of Action: Allosteric Modulation

Structural Basis of Allostery

The nitroxyl group in PIT is critical for its activity. Structural studies suggest that this group interacts with a secondary binding site on the P2Y₁ receptor, potentially inducing conformational changes that decouple G protein activation .

Applications in Research and Therapeutics

Tool Compound in Purinergic Signaling Studies

PIT is widely used to:

  • Differentiate P2Y₁-mediated effects in complex tissues .

  • Study allosteric modulation mechanisms in GPCRs .

Synthesis and Analytical Data

Synthetic Route

PIT is synthesized via:

  • Condensation of pyridine-2-yl-amine with phthaloyl dichloride.

  • Oxidation to introduce the nitroxyl group.

  • Salt formation with p-toluenesulfonic acid .

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 8.75–8.65 (m, 1H), 7.99–7.79 (m, 4H), 7.46–7.43 (m, 1H) .

  • Mass spectrometry: m/z 396.4 (M+H⁺) .

Current Research and Future Directions

Limitations and Challenges

  • PIT’s poor solubility in aqueous buffers complicates in vivo studies .

  • Its allosteric mechanism remains incompletely characterized at the structural level.

Emerging Opportunities

  • Structural optimization: Designing analogs with improved pharmacokinetics.

  • Therapeutic exploration: Evaluating PIT in models of chronic inflammation and thrombosis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator